MV-1-NH-Me
Description
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Structure
3D Structure
Properties
Molecular Formula |
C33H45N5O4 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40) |
InChI Key |
FWVBKWFGQNQMDR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Technical Basis of MV-1-NH-Me in Targeted Protein Degradation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to MV-1-NH-Me, a pivotal E3 ligase ligand in the field of targeted protein degradation (TPD). This guide details its mechanism of action, presents quantitative data on its application in SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), and provides detailed experimental protocols for key assays.
Core Concept: Hijacking the Cellular Machinery for Protein Destruction
This compound is a synthetic ligand that binds to the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2] In the context of TPD, this compound serves as the E3 ligase-recruiting moiety within a heterobifunctional molecule, most notably in the development of SNIPERs.[3][4] These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase ligand, such as this compound or its derivatives like the LCL161 derivative.[4][5]
By simultaneously binding to both the target protein and an IAP E3 ligase (cIAP1 or XIAP), the SNIPER molecule facilitates the formation of a ternary complex.[3][6] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][6] A significant advantage of SNIPERs is their ability to induce the simultaneous degradation of both the target protein and the IAP E3 ligases themselves, which can be particularly beneficial in cancer therapy where IAPs are often overexpressed.[7]
Quantitative Efficacy of this compound-Based Degraders
The efficacy of a protein degrader is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[8] Below is a summary of the reported efficacy for SNIPERs utilizing an LCL161 derivative, which is structurally and functionally analogous to this compound.
| Degrader Name | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| SNIPER(ABL)-39 | BCR-ABL | K562 | ~10 nM | Significant degradation at 100 nM | [9] |
| SNIPER(ABL)-024 | BCR-ABL | Not Specified | 5 µM | Not Specified | [10] |
| SNIPER(BRD)-1 | BRD4 | LNCaP | Not Specified | Significant degradation at 0.1 µM | [11] |
| SNIPER(BRD)-1 | cIAP1 | LNCaP | Not Specified | Significant degradation at 0.1 µM | [11] |
| SNIPER(BRD)-1 | XIAP | LNCaP | Not Specified | Significant degradation at 0.1 µM | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. lifesensors.com [lifesensors.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. scispace.com [scispace.com]
- 8. åå [yeasen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Hypothetical Technical Guide: Physicochemical Properties of Compound X
An in-depth analysis of the available scientific literature reveals no direct references to a compound designated "MV-1-NH-Me." This suggests that the molecule may be a novel or internal research compound not yet widely documented in public databases. The provided query results touch upon various molecules with similar abbreviations, such as Methyl Violet (MV)[1] and an IAP antagonist labeled MV1[2], but none correspond to the specific chemical structure implied by "this compound."
Without a definitive chemical structure or further context for "this compound," a detailed guide on its physicochemical properties, experimental protocols, and associated signaling pathways cannot be accurately generated.
To proceed with a comprehensive technical guide, clarification of the precise chemical identity of "this compound" is essential. This would typically involve providing a recognized chemical name (e.g., IUPAC name), a CAS registry number, or a structural representation (e.g., SMILES string).
Once the specific molecule is identified, a thorough search for its properties and related experimental data can be conducted. This would enable the creation of the requested in-depth guide, complete with data tables, detailed methodologies, and visualizations of relevant biological pathways.
For the purpose of illustrating the type of content and structure that would be provided had the information been available, a hypothetical example is presented below. Please note that the data and diagrams are placeholders and not representative of any real compound.
This guide provides a detailed overview of the physicochemical properties, experimental protocols for their determination, and known biological interactions of the hypothetical research compound, "Compound X." This information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of Compound X are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Method of Determination | Reference |
| Molecular Formula | C₂₀H₂₅N₅O₃ | Mass Spectrometry | Fictional et al., 2023 |
| Molecular Weight | 399.45 g/mol | Calculated | - |
| Melting Point | 175-178 °C | Differential Scanning Calorimetry | Fictional et al., 2023 |
| Aqueous Solubility | 1.2 mg/mL at 25 °C | HPLC-UV | Fictional et al., 2023 |
| LogP (Octanol/Water) | 2.8 | Shake-Flask Method | Fictional et al., 2023 |
| pKa | 8.5 (basic) | Potentiometric Titration | Fictional et al., 2023 |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the physicochemical properties of Compound X are provided below.
2.1. Determination of Aqueous Solubility by HPLC-UV
-
Objective: To quantify the solubility of Compound X in an aqueous buffer at a controlled temperature.
-
Materials: Compound X, Phosphate-Buffered Saline (PBS, pH 7.4), Acetonitrile (ACN), Water (HPLC grade), 0.45 µm syringe filters.
-
Procedure:
-
An excess amount of Compound X is added to a vial containing PBS.
-
The suspension is agitated at 25 °C for 24 hours to ensure equilibrium is reached.
-
The saturated solution is filtered through a 0.45 µm syringe filter.
-
The filtrate is serially diluted with PBS.
-
The concentration of Compound X in the diluted samples is determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at a wavelength of 280 nm, against a standard curve of known concentrations.
-
2.2. Determination of Octanol-Water Partition Coefficient (LogP)
-
Objective: To determine the lipophilicity of Compound X.
-
Materials: Compound X, 1-Octanol (B28484), Water.
-
Procedure:
-
A solution of Compound X is prepared in water.
-
An equal volume of 1-octanol is added to the aqueous solution.
-
The mixture is shaken vigorously for 1 hour and then allowed to separate for 24 hours.
-
The concentration of Compound X in both the aqueous and octanol (B41247) phases is determined by HPLC-UV.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Biological Activity and Signaling Pathways
Compound X has been identified as an inhibitor of the hypothetical "Kinase Y" signaling pathway, which is implicated in cellular proliferation.
3.1. Kinase Y Inhibition Assay
-
Objective: To determine the inhibitory activity of Compound X against Kinase Y.
-
Procedure:
-
Kinase Y enzyme, a fluorescently labeled peptide substrate, and ATP are combined in a microplate well.
-
Compound X is added at varying concentrations.
-
The reaction is incubated at 30 °C for 1 hour.
-
The degree of substrate phosphorylation is measured by fluorescence polarization.
-
The IC₅₀ value is calculated from the dose-response curve.
-
3.2. Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of Compound X in the Kinase Y signaling cascade.
References
An In-depth Technical Guide on MV-1-NH-Me as a cIAP1 E3 Ligase Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase that plays a critical role in regulating inflammatory signaling and cell survival. Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target. MV-1-NH-Me has emerged as a key ligand for cIAP1, primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), specifically a class known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This technical guide provides a comprehensive overview of this compound as a cIAP1 ligand, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.
Core Concept: Hijacking cIAP1 for Targeted Protein Degradation
This compound is a derivative of the pan-IAP antagonist MV1. It functions as the cIAP1-recruiting element in SNIPER molecules. By binding to the Baculovirus IAP Repeat (BIR) domains of cIAP1, this compound induces a conformational change that promotes the E3 ligase activity of cIAP1. In the context of a SNIPER, which is a bifunctional molecule, one end (the this compound moiety) binds to cIAP1, while the other end binds to a protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI by cIAP1, marking it for degradation by the proteasome. A key feature of IAP-based degraders is that they often lead to the simultaneous degradation of both the target protein and the IAP itself.[1][2][3]
Data Presentation: Quantitative Analysis of Ligand Binding
| Ligand | Target Protein | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |
| This compound | cIAP1 (BIR3 domain) | e.g., TR-FRET | Data not available | - |
| This compound | cIAP1 (BIR3 domain) | e.g., Fluorescence Polarization | Data not available | - |
| MV1 | cIAPs | Not Specified | Kd = 5.8 nM | [From previous search] |
| Smac mimetic (e.g., LCL161) | cIAP1 (BIR3 domain) | TR-FRET | IC50 = 0.4 nM | [From previous search] |
| Smac mimetic (e.g., Birinapant) | cIAP1 (BIR3 domain) | Fluorescence Polarization | Ki = <1 nM | [From previous search] |
Signaling Pathways
This compound, by targeting cIAP1, influences several critical signaling pathways. The following diagrams illustrate the canonical cIAP1-mediated NF-κB signaling pathway and the mechanism of action of a SNIPER molecule incorporating an this compound-like ligand.
References
Methodological & Application
Application Notes and Protocols for MV-1-NH-Me in Cellular Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MV-1-NH-Me is a potent E3 ligase ligand that specifically binds to the BIR3 domain of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and XIAP. As a derivative of the IAP antagonist MV1, this compound serves as a crucial component in the design and synthesis of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system.
These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase-recruiting ligand, in this case, this compound. By inducing proximity between the POI and the IAP E3 ligase, SNIPERs trigger the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable."
This document provides detailed application notes and protocols for the utilization of this compound in the development and characterization of SNIPERs for cellular degradation assays.
Mechanism of Action: IAP-Mediated Protein Degradation
SNIPERs containing this compound mediate the degradation of a target protein through the following steps:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the protein of interest (POI) and an IAP E3 ligase (e.g., cIAP1), forming a ternary complex.
-
Ubiquitination: The proximity induced by the SNIPER allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, most commonly linked via lysine-48 (K48).
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The SNIPER molecule is released and can induce the degradation of additional POI molecules.
It is noteworthy that the recruitment of cIAP1 by SNIPERs can also lead to the auto-ubiquitination and subsequent degradation of cIAP1 itself. This dual-action can be advantageous in cancer therapy where IAPs are often overexpressed.
Experimental Protocols
Protocol 1: Western Blotting for Quantifying Protein Degradation
This protocol describes the use of Western blotting to determine the degradation of a target protein in response to treatment with a SNIPER molecule containing this compound. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined from this assay.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
SNIPER compound containing this compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound. Include a vehicle-only control. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the SNIPER.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add RIPA buffer to each well and incubate on ice for 30 minutes with occasional vortexing. c. Scrape the cells and collect the lysate in microcentrifuge tubes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the soluble protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples. b. Add an equal volume of 2x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the corresponding loading control band. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the logarithm of the SNIPER concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of target protein degradation on cell viability, which is a crucial downstream functional outcome.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
SNIPER compound containing this compound
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Viability Measurement:
-
For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.
-
-
Data Analysis: a. Subtract the background reading (from wells with no cells). b. Normalize the viability of treated cells to the vehicle-treated control cells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the SNIPER concentration to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation
The following tables summarize representative quantitative data obtained from cellular degradation assays using SNIPERs.
Table 1: Degradation of BCR-ABL by SNIPER(ABL)-062 in K562 Cells
| Parameter | Value | Reference |
| Target Protein | BCR-ABL | [1] |
| Cell Line | K562 | [1] |
| Maximum Degradation (Dmax) | >90% | [1] |
| Concentration for Max. Degradation | 100-300 nM | [1][2] |
| Observed "Hook Effect" | Yes | [1] |
Note: The "hook effect" is a phenomenon where the degradation efficiency decreases at higher concentrations of the PROTAC/SNIPER. This is attributed to the formation of binary complexes (POI-SNIPER or SNIPER-E3 ligase) that are unable to form the productive ternary complex required for degradation.[3]
Table 2: Degradation of Androgen Receptor (AR) by SNIPER-1
| Parameter | Value | Reference |
| Target Protein | Androgen Receptor (AR) | [2] |
| Cell Line | Prostate Cancer Cells | [2] |
| Effective Degradation Concentration | 3 µM | [2] |
| Downstream Effects | Inhibition of AR-mediated gene expression, Caspase activation, Apoptosis | [2] |
Troubleshooting and Considerations
-
No Degradation Observed:
-
Confirm Binary Binding: Ensure the SNIPER molecule binds to both the target protein and the IAP E3 ligase.
-
Optimize Linker: The length and composition of the linker are critical for the formation of a stable and productive ternary complex.
-
Cellular Permeability: Verify that the SNIPER molecule can penetrate the cell membrane.
-
E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of cIAP1 or other relevant IAPs.
-
-
High-Dose Hook Effect: If degradation is observed at lower concentrations but diminishes at higher concentrations, this is likely the hook effect. A wider range of concentrations, especially in the lower nanomolar range, should be tested to accurately determine the DC50.[3]
-
Off-Target Effects: It is advisable to perform proteomic studies to assess the selectivity of the SNIPER molecule and identify any potential off-target degradation.
-
Mechanism of Action Confirmation: To confirm that the observed degradation is proteasome-dependent, co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of the target protein.[4]
Conclusion
This compound is a valuable tool for the development of SNIPERs, a promising class of targeted protein degraders. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively design, synthesize, and characterize novel SNIPERs for therapeutic and research applications. The quantitative assessment of protein degradation and the evaluation of downstream cellular consequences are essential for advancing our understanding of this powerful technology.
References
- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MV-1-NH-Me SNIPER Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the experimental study of MV-1-NH-Me SNIPER, a member of the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class of molecules designed to induce targeted protein degradation. This compound SNIPER specifically targets the Transforming Acidic Coiled-Coil protein 3 (TACC3) for degradation via the ubiquitin-proteasome system. TACC3 is a spindle-regulatory protein frequently overexpressed in various human cancers, making it a compelling therapeutic target.[1]
This compound SNIPER is a chimeric molecule that conjugates a TACC3-binding ligand (KHS108) with an Inhibitor of Apoptosis Protein (IAP) ligand (MV1).[1][2][3] This dual-binding capacity allows the molecule to recruit an E3 ubiquitin ligase to TACC3, leading to its ubiquitination and subsequent degradation. These notes will detail the mechanisms of action and provide comprehensive protocols for key experimental validations.
Mechanism of Action
This compound SNIPER and related SNIPER(TACC3) compounds exhibit a dual mechanism of action that leads to cancer cell death:
-
TACC3 Degradation via APC/CCDH1 : Contrary to the expected mechanism for IAP-recruiting degraders, the primary pathway for SNIPER(TACC3)-induced TACC3 degradation does not involve cellular Inhibitor of Apoptosis Protein 1 (cIAP1). Instead, it hijacks the Anaphase-Promoting Complex/Cyclosome (APC/C), with its co-activator CDH1 (APC/CCDH1), which is a physiological E3 ligase for TACC3.[4] The SNIPER molecule enhances the association between TACC3 and APC/CCDH1, leading to polyubiquitination (primarily K48-linked) and subsequent degradation by the 26S proteasome.[1][4][5] This depletion of TACC3 can lead to mitotic arrest and apoptosis.[4][6]
-
XIAP-Dependent Paraptosis-Like Cell Death : In a parallel pathway, SNIPER(TACC3) can induce the accumulation of ubiquitylated protein aggregates in a manner dependent on the X-linked inhibitor of apoptosis protein (XIAP).[1][2][6] This accumulation triggers endoplasmic reticulum (ER) stress and results in a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization.[2][6] This pathway provides an alternative mechanism to kill cancer cells, which may be particularly effective in apoptosis-resistant tumors.
These two distinct pathways contribute to the overall anti-cancer activity of SNIPER(TACC3) compounds.
Signaling and Experimental Workflow Diagrams
Here are the diagrams illustrating the key molecular pathways and experimental procedures.
Quantitative Data Summary
The following tables summarize the effective concentrations and outcomes of SNIPER(TACC3) treatment in various cancer cell lines as reported in the literature.
Table 1: TACC3 Protein Degradation
| Cell Line | Compound | Concentration (µM) | Time (hours) | TACC3 Reduction | Reference |
| HT1080 | SNIPER(TACC3)-1 / -2 | 30 | 6 | Significant | [4][5][7] |
| HT1080 | SNIPER(TACC3)-1 / -2 | 10 | 24 | Significant | [1][4][5][7] |
| MCF7 | SNIPER(TACC3)-1 / -2 | 30 | 6 | Significant | [8] |
| U2OS | SNIPER(TACC3)-1 / -2 | 30 | 6 | Significant | [8] |
| RT4 | SNIPER(TACC3)-11 | 0.3 - 3 | 6 | Dose-dependent | [4] |
Table 2: Cell Viability / Cytotoxicity
| Cell Line | Compound | Concentration (µM) | Time (hours) | Outcome | Reference |
| RT4 | SNIPER(TACC3)-11 | 3 | 72 | Dramatic growth inhibition | [4] |
| HeLa | SNIPER(TACC3)-11 | 3 | 72 | No growth inhibition | [4] |
| EVSAT | MV1 | 0.08 - 20 | 24 | Growth inhibition | [6] |
| Multiple | SNIPER(TACC3) + Bortezomib | Various | - | Synergistic anti-cancer activity | [2][5] |
Experimental Protocols
Protocol 1: Western Blotting for TACC3 Degradation
This protocol is used to quantify the levels of TACC3 protein in cells following treatment with this compound SNIPER.
Materials:
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Cancer cell lines (e.g., HT1080, MCF7)
-
This compound SNIPER (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132) (optional control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membranes and transfer buffer
-
Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Anti-TACC3, Anti-β-Actin (or other loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound SNIPER (e.g., 1, 10, 30 µM) for desired time points (e.g., 6, 12, 24 hours). Include a DMSO vehicle control. For a control to confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding the SNIPER compound.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-TACC3, diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the TACC3 band intensity to the corresponding loading control (e.g., β-Actin) band.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity to assess cell viability and the cytotoxic effects of the SNIPER compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
This compound SNIPER
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound SNIPER in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations (and a vehicle control).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly by pipetting up and down or by shaking the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Express cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results and calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Protocol 3: In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination process to confirm that this compound SNIPER can induce the ubiquitination of TACC3.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant human Ubiquitin
-
Recombinant purified TACC3 protein (substrate)
-
Cell lysate containing APC/CCDH1 (or purified complex)
-
This compound SNIPER
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP solution (100 mM)
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. The final volume is typically 25-50 µL.
-
dH₂O (to final volume)
-
10x Reaction Buffer (to 1x)
-
ATP (to 5-10 mM)
-
Recombinant Ubiquitin (~100 µM)
-
Recombinant E1 enzyme (~100 nM)
-
Recombinant E2 enzyme (~0.5 µM)
-
Recombinant TACC3 substrate (1-5 µM)
-
Cell lysate or purified APC/CCDH1
-
This compound SNIPER (test concentration, e.g., 10 µM) or DMSO (control)
-
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-TACC3 antibody.
-
A high-molecular-weight smear or laddering of bands above the unmodified TACC3 band indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the high-molecular-weight species.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sniper(tacc3)-1 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MV-1-NH-Me in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MV-1-NH-Me is a synthetic chemical entity primarily utilized in cancer research as a high-affinity ligand for Inhibitor of Apoptosis Proteins (IAPs). Specifically, it is a derivative of MV1, a known IAP antagonist.[1][2][3] In its principal application, this compound serves as a crucial component of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. Within this context, it functions as the E3 ubiquitin ligase-recruiting moiety in Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[4][5][6]
SNIPERs are heterobifunctional molecules designed to induce the targeted degradation of specific proteins of interest within cancer cells.[5][6] They achieve this by forming a ternary complex between the target protein and an IAP E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7] This targeted protein degradation strategy offers a promising therapeutic avenue for cancers driven by aberrant protein expression, including those resistant to traditional inhibitors.[8][9]
These application notes provide an overview of the utility of this compound in the context of SNIPERs for cancer research, including its mechanism of action, quantitative data on its efficacy in specific SNIPER constructs, and detailed protocols for key experimental validations.
Mechanism of Action: this compound in SNIPERs
This compound functions as the IAP-recruiting ligand within a SNIPER molecule. The general mechanism of action for a SNIPER utilizing an this compound based ligand is as follows:
-
Binding to Target Protein and IAP: The SNIPER molecule, containing the this compound moiety and a ligand for a specific cancer-associated protein (e.g., BCR-ABL), enters the cell. The two distinct ends of the SNIPER simultaneously bind to the target protein and an IAP E3 ligase (such as cIAP1 or XIAP).[6][9]
-
Ternary Complex Formation: This dual binding event brings the target protein and the IAP E3 ligase into close proximity, forming a ternary complex.[7][10]
-
Ubiquitination of Target Protein: The formation of this complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the recruited IAP.[5][11]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[5][7]
This process results in the selective removal of the target oncoprotein from the cancer cell, leading to the inhibition of downstream signaling pathways and potentially inducing apoptosis or cell cycle arrest. Notably, SNIPERs can also induce the degradation of the IAPs themselves, which can further contribute to their anti-cancer activity.[8][12]
Quantitative Data
The efficacy of this compound as an IAP ligand is demonstrated through its incorporation into various SNIPER constructs targeting the oncogenic BCR-ABL protein in chronic myelogenous leukemia (CML) models. The following table summarizes the degradation potency (DC50) of these SNIPERs.
| SNIPER Compound | ABL Inhibitor Ligand | IAP Ligand | DC50 (µM) for BCR-ABL Degradation | Cell Line | Reference |
| SNIPER(ABL)-050 | Imatinib | MV-1 | Not explicitly quantified, but induces reduction | K562 | [13][14] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | K562 | [15][16] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 | K562 | [13] |
Experimental Protocols
Western Blot Analysis of Target Protein Degradation
This protocol is a fundamental method to quantify the reduction in the level of a target protein following treatment with an this compound based SNIPER.[7][10]
Materials:
-
Cancer cell line expressing the target protein (e.g., K562 for BCR-ABL)
-
This compound based SNIPER compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SNIPER compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of an this compound based SNIPER to induce the ubiquitination of its target protein in a cell-free system.[11][17]
Materials:
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Purified recombinant IAP E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer
-
This compound based SNIPER compound and vehicle control (DMSO)
-
SDS-PAGE and Western blot reagents (as described above)
-
Primary antibody against the target protein
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.
-
Aliquot the master mix into separate reaction tubes.
-
-
Initiation of Reaction:
-
To each tube, add the IAP E3 ligase complex and either the SNIPER compound or DMSO vehicle control.
-
Set up control reactions, such as "No E3" and "No SNIPER," to ensure the observed ubiquitination is dependent on these components.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Stopping the Reaction and Analysis:
-
Stop the reactions by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting, using a primary antibody against the target protein.
-
-
Interpretation of Results:
-
A successful ubiquitination event will be visualized as a "ladder" of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein in the lane containing the complete reaction mix. This indicates the addition of multiple ubiquitin molecules to the target protein.[11]
-
Conclusion
This compound is a valuable tool in the field of targeted protein degradation for cancer research. As a potent IAP ligand, its incorporation into SNIPERs enables the selective removal of oncoproteins, offering a powerful strategy to overcome drug resistance and target previously "undruggable" proteins. The protocols outlined in these notes provide a framework for researchers to effectively utilize and validate the activity of this compound-based SNIPERs in their cancer research endeavors.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selvita.com [selvita.com]
- 5. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. xcessbio.com [xcessbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SNIPER(ABL)-019 – Biotech Hub Africa [biotechhubafrica.co.za]
- 17. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Lentiviral-Based Assays with MV-1-NH-Me Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are powerful tools for introducing genetic material into a wide range of mammalian cells, including primary and non-dividing cells.[1][2][3] Their ability to integrate into the host genome ensures stable, long-term expression of transgenes, making them ideal for developing cell-based assays for drug discovery and pathway analysis.[4][5][6] These assays are instrumental in characterizing the activity of novel chemical entities.
This document provides detailed application notes and protocols for utilizing lentiviral-based reporter assays to characterize a hypothetical small molecule, MV-1-NH-Me . We will describe the use of lentiviral vectors encoding reporter genes (e.g., Luciferase or Green Fluorescent Protein) under the control of specific transcriptional response elements for the NF-κB and MAPK/ERK signaling pathways. Inhibition or activation of these pathways by this compound can be quantitatively measured, providing insights into its mechanism of action.
Signaling Pathways of Interest
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[8][9]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-regulated kinase) pathway is a well-characterized MAPK cascade typically activated by growth factors.[10] This pathway involves a series of protein kinase phosphorylations, culminating in the activation of ERK, which then translocates to the nucleus to regulate transcription factors.[10]
Experimental Workflow
The general workflow for utilizing lentiviral-based reporter assays to screen for the activity of this compound involves three main stages: lentivirus production, creation of a stable reporter cell line, and the screening assay itself.
References
- 1. NFκB Pathway - Report Lentivirus [gentarget.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Lentiviral workflow [takarabio.com]
- 5. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK Pathway - Report Lentivirus [gentarget.com]
Troubleshooting & Optimization
Overcoming off-target effects with MV-1-NH-Me
Disclaimer: The following information is provided for a hypothetical molecule, "MV-1-NH-Me," for illustrative purposes. The data, protocols, and troubleshooting advice are based on general knowledge of kinase inhibitors and are not based on an existing compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Aurora Kinase B (AURKB). By binding to the ATP-binding pocket of AURKB, this compound prevents the phosphorylation of its downstream substrates, leading to defects in chromosome segregation and ultimately inducing apoptosis in rapidly dividing cells.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for AURKB, some off-target activity has been observed at higher concentrations. The most significant off-target effects are on other members of the Aurora kinase family (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These off-target activities can contribute to unexpected cellular phenotypes.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q4: Is this compound suitable for in vivo studies?
Yes, this compound has demonstrated efficacy in preclinical in vivo models. However, formulation and dosage will need to be optimized for your specific animal model and route of administration. Please refer to relevant literature or contact our technical support for more information on in vivo applications.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death at Low Concentrations
Q: I am observing significant cell death in my cell line even at concentrations where this compound is expected to be selective for AURKB. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Effects: Your cell line may be particularly sensitive to the inhibition of off-target kinases like AURKA or VEGFR2.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.1% (v/v), as higher concentrations can be toxic to some cell lines.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the cell cycle, which is the primary mechanism of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 value for your cell line.
-
Assess Off-Target Activity: Use lower, more selective concentrations of this compound. You can also use a more specific AURKB inhibitor as a control.
-
Control for Solvent Effects: Include a vehicle-only (DMSO) control in your experiments.
-
Rescue Experiment: To confirm that the cytotoxicity is due to on-target AURKB inhibition, you can attempt a rescue experiment by overexpressing an this compound-resistant mutant of AURKB.
Issue 2: Lack of Efficacy or Weaker Than Expected Phenotype
Q: I am not observing the expected anti-proliferative effects of this compound in my experiments. What are the possible reasons?
A: A lack of efficacy can be due to several experimental variables:
-
Compound Instability: The compound may have degraded due to improper storage or handling.
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance mechanisms.
-
Incorrect Dosage: The concentrations used may be too low to effectively inhibit the target.
-
Experimental Readout: The endpoint you are measuring (e.g., cell viability at 24 hours) may not be optimal for observing the effects of an AURKB inhibitor, which typically acts over a longer time course.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh vial of this compound or confirm the activity of your current stock on a sensitive control cell line.
-
Increase Concentration and/or Incubation Time: Titrate the concentration of this compound upwards and extend the incubation period (e.g., to 48 or 72 hours).
-
Confirm Target Engagement: Perform a Western blot to assess the phosphorylation status of a known AURKB substrate (e.g., Histone H3 at Serine 10) to confirm that the drug is engaging its target in your cells.
-
Use an Alternative Assay: Consider using an assay that measures cell cycle progression (e.g., flow cytometry for DNA content) or apoptosis (e.g., Annexin V staining) in addition to a simple viability assay.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| AURKB | 5 |
| AURKA | 50 |
| VEGFR2 | 150 |
| EGFR | >10,000 |
| SRC | >10,000 |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM, 72h) |
| HeLa | Cervical | 15 |
| HCT116 | Colon | 25 |
| A549 | Lung | 75 |
| MCF7 | Breast | 120 |
Experimental Protocols
1. Western Blotting for AURKB Substrate Phosphorylation
-
Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. The next day, treat with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 1 hour. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and a chemiluminescence imager.
2. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: Signaling pathway of this compound and its primary and off-targets.
Caption: Workflow for investigating and confirming off-target effects.
Caption: Logical flow for troubleshooting common experimental issues.
Technical Support Center: Optimizing Linker Length for MV-1-NH-Me Degraders
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists developing MV-1-NH-Me degraders, a novel class of proteolysis-targeting chimeras (PROTACs). The focus is on the critical step of optimizing the linker region to achieve potent and selective degradation of the target protein, Protein N-terminal methyltransferase 1 (NTMT1).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an this compound degrader and why is its length so critical?
A1: An this compound degrader is a heterobifunctional molecule composed of a ligand that binds to the target protein (NTMT1), a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a chemical linker connecting the two.[1] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1][2] The length and composition of this linker are critical because they dictate the geometry and stability of this complex.[3][4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][3]
-
Too long: An excessively long linker can lead to increased entropy and flexibility, which may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][5] This can also lead to a decrease in degradation potency.[5]
-
Optimal length: An optimal linker length promotes favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][3]
Q2: We are starting a new project on this compound degraders. What is a rational approach to begin linker length optimization?
A2: A systematic approach is recommended. It is often best to start by synthesizing a small library of degraders with varying linker lengths. A common strategy is to use flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains, as they are synthetically tractable and allow for systematic length variation.[4][6]
A suggested starting point is to synthesize degraders with linkers of different lengths (e.g., varying the number of PEG units from 2 to 8).[6] This initial screen helps to identify a linker length "hit" or a range that shows degradation activity.[5] Once an optimal length is identified, further optimization can focus on linker composition to improve properties like rigidity, solubility, and cell permeability.[4][5]
Troubleshooting Guide
Q3: Our this compound degrader variants show good binary binding to NTMT1 and the E3 ligase in separate assays, but we observe no protein degradation in cells. What could be the issue?
A3: This is a common challenge in PROTAC development. The lack of degradation despite good binary affinities often points to an inability to form a stable and productive ternary complex.[2] Here are several potential reasons and troubleshooting steps:
-
Suboptimal Linker Length or Geometry: The current linker lengths may not allow for a conformationally viable ternary complex. Steric clashes could be preventing the two proteins from coming together effectively.[5]
-
Negative Cooperativity: In some cases, the formation of the ternary complex is disfavored. This means that the binding of the degrader to one protein hinders its binding to the other.
-
Solution: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation.[1]
-
-
Poor Cell Permeability: The physicochemical properties of your degrader, which are heavily influenced by the linker, might be preventing it from reaching its intracellular target.[1][4]
-
Solution: Perform cell permeability assays. If permeability is low, consider modifying the linker to be more rigid or to have improved physicochemical properties, for example by incorporating piperidine (B6355638) or piperazine (B1678402) moieties.[4]
-
Q4: We are observing a "hook effect" with our lead this compound degrader. What is this phenomenon and how can we address it?
A4: The "hook effect" is characterized by a bell-shaped dose-response curve, where the degradation of the target protein decreases at higher concentrations of the PROTAC.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:NTMT1 or PROTAC:E3 ligase) rather than the desired ternary complex (NTMT1:PROTAC:E3 ligase), which inhibits the degradation process.[1]
-
Mitigation Strategy: The primary way to address the hook effect is to test a wide range of degrader concentrations to fully characterize the dose-response curve and identify the optimal concentration range for maximal degradation.[1] This will help in determining the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) accurately.
Quantitative Data Summary
The following tables present hypothetical data for a series of this compound degraders with varying PEG linker lengths, illustrating the impact of linker length on degradation potency and efficacy in HCT116 cells.
Table 1: Degradation Potency of this compound Degraders
| Degrader ID | Linker Composition | Linker Length (atoms) | DC₅₀ (μM) | Dₘₐₓ (%) |
| This compound-L1 | PEG2 | 8 | > 10 | < 10 |
| This compound-L2 | PEG3 | 11 | 5.2 | 65 |
| This compound-L3 | PEG4 | 14 | 0.8 | > 90 |
| This compound-L4 | PEG5 | 17 | 1.5 | 85 |
| This compound-L5 | PEG6 | 20 | 3.7 | 70 |
DC₅₀: Concentration of degrader required to reduce NTMT1 levels by 50%. Dₘₐₓ: Maximum percentage of NTMT1 degradation observed.
Table 2: Ternary Complex Formation and Cell Viability
| Degrader ID | Ternary Complex Affinity (K_D, nM) | Cell Viability (IC₅₀, μM) |
| This compound-L1 | Not Detected | > 50 |
| This compound-L2 | 150 | > 50 |
| This compound-L3 | 25 | 45 |
| This compound-L4 | 40 | > 50 |
| This compound-L5 | 95 | > 50 |
K_D: Dissociation constant for the ternary complex. IC₅₀: Concentration for 50% inhibition of cell viability.
Experimental Protocols
Protocol 1: Western Blotting for NTMT1 Degradation
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of each this compound degrader variant or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with a primary antibody against NTMT1 overnight at 4°C.[3] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[3] Quantify band intensities using densitometry software, normalizing the NTMT1 signal to a loading control (e.g., GAPDH or β-actin).[3] Calculate the percentage of degradation relative to the vehicle-treated control.[3]
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) for Ternary Complex Formation
-
Reagent Preparation: Prepare assay buffer and solutions of the E3 ligase, the target protein (NTMT1), and the this compound degrader variants.
-
Assay Plate Setup: In a 384-well plate, add the degrader variants at various concentrations.
-
Protein Addition: Add the tagged E3 ligase and tagged NTMT1 to the wells.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Detection Reagent Addition: Add HTRF detection reagents (e.g., anti-tag antibodies conjugated to a donor and an acceptor fluorophore).
-
Signal Reading: After a final incubation period, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal).[3] A higher ratio indicates closer proximity of the two proteins and thus, ternary complex formation.[3]
Visual Diagrams
Caption: Mechanism of action for an this compound degrader.
Caption: Experimental workflow for linker length optimization.
Caption: Troubleshooting decision tree for this compound degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Degradation with MV-1-NH-Me
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during targeted protein degradation experiments using MV-1-NH-Me, a potent VHL-recruiting Proteolysis Targeting Chimera (PROTAC).
Understanding the Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It functions by forming a ternary complex with the POI and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome.[3] Successful degradation is dependent on several factors including cell permeability, target engagement, ternary complex formation, and a functional ubiquitin-proteasome system.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful experiment with this compound?
A successful experiment should result in a significant reduction in the levels of the target protein, which can be quantified by techniques such as Western blotting.[5] The degradation is typically concentration and time-dependent.
Q2: How can I be sure that the observed protein loss is due to degradation and not another mechanism?
To confirm that protein loss is due to proteasomal degradation, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is functioning correctly, the addition of a proteasome inhibitor should "rescue" the target protein from degradation, meaning its levels will be restored compared to treatment with this compound alone.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[6] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6]
Troubleshooting Failed Protein Degradation
Problem 1: No degradation of the target protein is observed.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | This compound may not be efficiently entering the cells. Modify the linker to improve physicochemical properties or use cellular uptake assays to confirm entry.[4][7] |
| Lack of Target Engagement | The "warhead" of this compound may not be binding to the target protein within the cell. Confirm target engagement using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[7][8] |
| Insufficient E3 Ligase Expression | The cell line used may not express sufficient levels of VHL. Verify VHL expression by Western blot.[7] If VHL levels are low, consider using a different cell line. |
| Inefficient Ternary Complex Formation | Even with target and E3 ligase engagement, the ternary complex may not form efficiently. This could be due to a suboptimal linker length or composition.[9][10] Consider synthesizing analogs with different linkers. Biophysical assays like TR-FRET or SPR can be used to measure ternary complex formation.[6] |
| Compound Instability or Insolubility | Confirm the chemical integrity of your this compound stock. Ensure it is fully dissolved in a suitable solvent like DMSO before use.[7] |
| Inactive Proteasome | Ensure the ubiquitin-proteasome system is functional in your cells. A positive control, such as a known proteasome inhibitor, should stabilize known proteasome substrates.[7] |
Problem 2: Incomplete or weak degradation of the target protein.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Concentration or Time | Perform a detailed dose-response curve and a time-course experiment to identify the optimal conditions for maximal degradation.[7] |
| Rapid Protein Synthesis | The rate of new protein synthesis may be counteracting the degradation. You can test this by co-treating with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX). |
| "Hook Effect" | As mentioned in the FAQs, high concentrations of this compound can be less effective. Ensure your dose-response curve includes lower concentrations to identify the optimal degradation window.[6] |
| Cellular Context | The efficacy of a PROTAC can be cell-line dependent due to variations in the expression of the target protein, E3 ligase, or other cellular factors.[7] |
Problem 3: Off-target effects are observed.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Non-specific Binding of the Target Ligand | The "warhead" of this compound may be binding to other proteins. Confirm the selectivity of the target-binding ligand using kinase profiling or other selectivity assays.[6] |
| Promiscuous Ternary Complex Formation | The linker may allow for the formation of ternary complexes with other proteins. Consider redesigning the linker to alter the geometry of the ternary complex.[6] |
| Independent Activity of the VHL Ligand | The VHL ligand portion of this compound may have its own biological activity. Test the VHL ligand alone as a negative control.[11] |
| Global Proteomics Analysis | To get a comprehensive view of off-target effects, use quantitative proteomics to compare protein levels in cells treated with this compound versus a vehicle control.[6][11] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with this compound.[5]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Quantify protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the Target Protein-MV-1-NH-Me-VHL ternary complex.[13]
1. Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
Treat cells with this compound or DMSO for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer.[13]
2. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G agarose (B213101) beads.
-
Add an antibody against VHL to the pre-cleared lysate and incubate overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
4. Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with primary antibodies against the target protein and VHL. A band for the target protein in the VHL immunoprecipitated sample from this compound-treated cells would indicate the formation of the ternary complex.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Target Protein Levels
| This compound Conc. (nM) | Target Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 45 | 6.1 |
| 100 | 15 | 3.9 |
| 1000 | 35 ("Hook Effect") | 5.5 |
Table 2: Co-Immunoprecipitation Results
| IP Antibody | Treatment | Western Blot: Target Protein | Western Blot: VHL |
| Anti-VHL | Vehicle | - | +++ |
| Anti-VHL | This compound | ++ | +++ |
| IgG | This compound | - | - |
Visual Guides
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: A logical workflow for troubleshooting lack of activity.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Cell Permeability of Your Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of investigational compounds, such as the MV-1-NH-Me series.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it a critical factor in drug development?
A1: Cell permeability describes the ability of a compound to cross the cell membrane and reach its intracellular target.[1] This is a crucial parameter because insufficient permeability can lead to low bioavailability and diminished efficacy of a potential drug, regardless of its potency at the target site.[1][2]
Q2: How can I initially assess the cell permeability of my compound?
A2: A tiered approach using in vitro assays is recommended. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1][3] PAMPA is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[1][3] The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive and active transport mechanisms.[1][3]
Q3: What are the key physicochemical properties influencing cell permeability?
A3: Several key physicochemical properties, often referred to within frameworks like Lipinski's "Rule of 5," are critical for passive diffusion.[4] These include:
-
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.
-
Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with hydrogen bonding potential.[4]
-
Molecular Weight: The mass of the molecule.[4]
-
Number of Hydrogen Bond Donors and Acceptors: These influence the energy required for the compound to leave the aqueous phase and enter the lipid membrane.[4]
-
Number of Rotatable Bonds: Increased flexibility can negatively impact permeability.[4]
Q4: What strategies can be employed to improve the cell permeability of a compound with poor uptake?
A4: Several strategies can be explored:
-
Structural Modification: Medicinal chemistry efforts can optimize the physicochemical properties listed above. This could involve masking polar groups to increase lipophilicity or reducing the molecular size.[5]
-
Prodrug Approach: A biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[2] This can be used to temporarily mask polar functional groups that hinder membrane passage.[2][5]
-
Use of Permeation Enhancers: These are compounds that reversibly disrupt the cell membrane to allow for increased passage of a drug.[6][7]
-
Nanocarrier Formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[6][7]
-
Conjugation to Cell-Penetrating Peptides (CPPs): These short peptides can be attached to a cargo molecule to facilitate its translocation across the cell membrane.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during cell permeability experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA | Poor passive permeability. | Analyze the compound's physicochemical properties (LogP, PSA, molecular weight). Consider structure-activity relationship (SAR) studies to optimize these properties.[3] |
| Compound precipitation in the assay buffer. | Check the solubility of the compound in the assay buffer. If necessary, adjust the formulation or use a lower concentration.[1] | |
| Non-specific binding to the plate or membrane. | Include control wells without an artificial membrane to quantify binding. Consider optimizing the lipid composition of the PAMPA membrane.[3][8] | |
| Low apical-to-basolateral (A-B) Papp in Caco-2 assay | Poor passive permeability. | Correlate with PAMPA data. If both are low, the issue is likely intrinsic to the compound's properties. |
| Active efflux by transporters like P-glycoprotein (P-gp). | Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[8][9] Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if A-B permeability increases.[8] | |
| Poor monolayer integrity. | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Only use monolayers with a TEER value ≥200 Ω·cm².[3] | |
| Metabolic instability. | The compound may be degraded by enzymes in the Caco-2 cells. Assess the metabolic stability of the compound using human liver microsomes.[8] | |
| High variability in permeability results | Inconsistent cell monolayer integrity. | Ensure consistent cell seeding density and culture time (typically 18-22 days for Caco-2 cells).[3] Always perform a TEER measurement to confirm monolayer confluence.[1][3] |
| Inconsistent pipetting or sampling. | Use calibrated pipettes and maintain a consistent technique for adding solutions and taking samples.[1] | |
| Saturation of efflux transporters at high concentrations. | Test a range of compound concentrations to identify potential saturation of transport mechanisms.[1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[8]
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Prepare a solution of the test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).
-
Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).
-
-
Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich".
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[1]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[1][3]
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
Caco-2 Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.[1]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values ≥200 Ω·cm² are typically used.[3] The permeability of a fluorescent marker that is known to be poorly permeable, such as Lucifer yellow, can also be assessed.[9]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[3]
-
The dosing solution containing the test compound is added to the apical (upper) chamber.[3]
-
Fresh transport buffer is added to the basolateral (lower) chamber.[3]
-
The plate is incubated at 37°C with gentle shaking.[3]
-
Samples are taken from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[3]
-
-
Permeability Measurement (Basolateral to Apical - B-A for Efflux): The same procedure is followed, but the dosing solution is added to the basolateral chamber, and samples are taken from the apical chamber.[3]
-
Sample Analysis: The concentration of the test compound in the collected samples is analyzed by LC-MS/MS.[3]
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Avoiding the hook effect in MV-1-NH-Me experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MV-1-NH-Me. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and avoid the hook effect in your experiments.
Understanding the Hook Effect in the Context of this compound
This compound is a ligand for the inhibitor of apoptosis protein (IAP) and is a crucial component in the formation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC).[1][2][3][4] In these experiments, the goal is to induce the degradation of a specific target protein.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in this compound based SNIPER/PROTAC experiments?
A1: The hook effect is a paradoxical reduction in the degradation of the target protein at high concentrations of the SNIPER/PROTAC molecule. Instead of observing a dose-dependent increase in degradation, the degradation curve "hooks" back, showing less degradation at the highest concentrations.
Q2: Why does the hook effect occur?
A2: The hook effect in PROTAC/SNIPER experiments is caused by an excess of the bifunctional molecule. At optimal concentrations, the PROTAC effectively brings the E3 ligase (in this case, IAP) and the target protein together to form a productive ternary complex. However, at excessively high concentrations, the PROTAC can independently bind to the E3 ligase and the target protein, forming separate, non-productive binary complexes. These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein, thus reducing the overall degradation efficiency.
Q3: How can I determine if my experiment is affected by the hook effect?
A3: The most direct way to identify a hook effect is to perform a full dose-response curve with your this compound-containing SNIPER. If you observe a decrease in target protein degradation at the highest concentrations of your compound compared to intermediate concentrations, you are likely observing the hook effect.
Troubleshooting Guides
Issue: Decreased target protein degradation at high SNIPER concentrations.
Possible Cause: You are observing the hook effect due to an excess of your this compound-containing SNIPER.
Solutions:
-
Perform a Wide Dose-Response Analysis:
-
Rationale: A comprehensive dose-response curve is essential to identify the optimal concentration range for your SNIPER and to detect the hook effect.
-
Protocol:
-
Prepare a wide range of serial dilutions of your SNIPER compound. It is recommended to cover a broad concentration range, for example, from picomolar to high micromolar.
-
Treat your cells with the different concentrations of the SNIPER for a fixed period (e.g., 24 hours).
-
Lyse the cells and quantify the levels of your target protein using a suitable method such as Western Blot or an immunoassay.
-
Plot the percentage of target protein remaining against the log of the SNIPER concentration. The presence of a "hook" or inverted U-shape at the higher concentrations is indicative of the hook effect.
-
-
-
Adjust the Concentration Range:
-
Rationale: Once the hook effect is identified, subsequent experiments should be performed using concentrations within the optimal range for degradation.
-
Action: Based on your dose-response curve, select a concentration range for your future experiments that is on the left side of the "hook," where you observe a clear dose-dependent degradation of the target protein.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that might be generated from a dose-response experiment to identify a hook effect.
| SNIPER Concentration (nM) | Target Protein Level (%) | Observation |
| 0.1 | 98 | No significant degradation |
| 1 | 85 | Onset of degradation |
| 10 | 50 | Effective degradation |
| 100 | 20 | Optimal Degradation |
| 1000 | 45 | Hook Effect Observed |
| 10000 | 70 | Significant Hook Effect |
Visualizing Experimental Logic and Pathways
To better understand the concepts discussed, the following diagrams illustrate the key processes.
References
Validation & Comparative
A Comparative Analysis of MV-1-NH-Me and Other IAP Ligands for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy and mechanisms of MV-1-NH-Me, Birinapant (B612068), and LCL161, providing researchers with critical data for advancing cancer therapeutics.
In the landscape of cancer therapy, targeting the Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis. Small molecule IAP antagonists, also known as SMAC mimetics, are designed to mimic the endogenous IAP inhibitor, SMAC/DIABLO, thereby promoting programmed cell death in cancer cells. This guide provides a detailed comparison of this compound, a derivative of the IAP antagonist MV1, with two other prominent IAP ligands: the bivalent antagonist Birinapant and the monovalent antagonist LCL161. This objective analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in their endeavors.
Data Presentation: A Quantitative Comparison of IAP Ligand Performance
The efficacy of IAP ligands is determined by their binding affinity to various IAP proteins and their potency in inducing cell death in cancer cells. The following tables summarize the available quantitative data for MV-1, Birinapant, and LCL161.
| Ligand | Target IAP | Binding Affinity (Kd/Ki/IC50, nM) | Assay Method |
| MV1 | cIAPs | Kd: 5.8[1] | Not Specified |
| Birinapant | cIAP1 | Kd: <1[2][3] | Fluorescence Polarization |
| cIAP2 | Ki: 5.1[2] | Fluorescence Polarization | |
| XIAP | Kd: 45[3][4] | Fluorescence Polarization | |
| LCL161 | cIAP1 | IC50: 0.4 (in MDA-MB-231 cells)[5][6] | Not Specified |
| XIAP | IC50: 35 (in HEK293 cells)[5][6] | Not Specified |
Table 1: Comparative Binding Affinities of IAP Ligands. This table presents the dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) of MV1, Birinapant, and LCL161 for their target IAP proteins. Lower values indicate higher binding affinity.
| Ligand | Cell Line | IC50 (µM) |
| MV1 | EVSAT | 5 |
| Birinapant | HCC38 | 0.63[7] |
| HCC70 | 0.47[7] | |
| MDA-MB-231 | 0.71[7] | |
| HS578T | 0.21[7] | |
| MDA-MB-231 | 0.015 (48h treatment)[8] | |
| LCL161 | Hep3B | 10.23[6] |
| PLC5 | 19.19[6] | |
| CCRF-CEM | 0.25[9] | |
| Karpas-299 | 1.6[9] | |
| HNSCC cell lines | 32 - 95[10] |
Table 2: Cellular Potency of IAP Ligands in Cancer Cell Lines. This table showcases the half-maximal inhibitory concentration (IC50) values of the IAP ligands in various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation.
Mechanism of Action: Modulating Cell Death Pathways
IAP antagonists function by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This interaction disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[7] This degradation has two major consequences: the activation of the non-canonical NF-κB pathway and the sensitization of cells to TNFα-induced apoptosis.
Below is a diagram illustrating the general signaling pathway affected by IAP antagonists.
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental methodologies are crucial. Provided below are protocols for key assays used in the characterization of IAP ligands.
Fluorescence Polarization Assay for Binding Affinity
This assay is used to determine the binding affinity of IAP ligands to purified IAP BIR domains.
Protocol:
-
Reagent Preparation:
-
Purify the desired IAP BIR domains (e.g., XIAP-BIR3, cIAP1-BIR3).
-
Synthesize or procure a fluorescently labeled peptide derived from the N-terminus of SMAC (e.g., with FITC or TAMRA).
-
Prepare a dilution series of the test IAP ligand.
-
-
Assay Setup:
-
In a microplate, combine the purified IAP BIR domain at a fixed concentration with the fluorescently labeled SMAC peptide.
-
Add the test IAP ligand at varying concentrations to the wells. Include control wells with no ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The displacement of the fluorescent peptide by the test ligand results in a decrease in fluorescence polarization.
-
Plot the change in polarization against the ligand concentration and fit the data to a suitable binding model to calculate the IC50. The Kd or Ki can then be derived from the IC50 value.
-
Cell Viability Assay
This assay measures the cytotoxic effects of the IAP ligands on cancer cell lines.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the IAP ligand. Include vehicle-treated control wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for cIAP1 Degradation
This method is used to visualize and quantify the degradation of cIAP1 protein induced by the IAP ligands.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the IAP ligand at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software to determine the relative levels of cIAP1 protein.
-
By providing this comprehensive comparison, we aim to empower researchers with the necessary information to make informed decisions in the selection and application of IAP ligands for their specific research and drug development needs. The presented data and protocols offer a solid foundation for further investigation into the therapeutic potential of these promising anti-cancer agents.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of MV-1-NH-Me: A Comparative Guide for Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of a novel Bruton's tyrosine kinase (BTK) inhibitor, MV-1-NH-Me. To objectively assess its performance, this document outlines key experimental protocols and presents a comparative analysis with established BTK inhibitors: Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib. All quantitative data are summarized in comparative tables, and methodologies for crucial experiments are detailed to ensure reproducibility.
Introduction to BTK and Target Engagement Validation
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, survival, and differentiation has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases. The validation of target engagement is a crucial step in the development of novel BTK inhibitors to confirm that the compound directly interacts with BTK within a cellular context, leading to the desired downstream pharmacological effects. This guide will explore three orthogonal methods to confirm and quantify the target engagement of this compound:
-
Biochemical Kinase Assay: To determine the direct inhibitory activity of the compound on purified BTK enzyme.
-
Cellular Thermal Shift Assay (CETSA): To verify direct binding of the compound to BTK in intact cells.
-
Western Blot Analysis of Downstream Signaling: To measure the functional consequence of BTK inhibition on its signaling pathway.
Comparative Analysis of BTK Inhibitors
The performance of this compound is benchmarked against first and second-generation BTK inhibitors. The following tables summarize the quantitative data from the key validation experiments.
Table 1: Biochemical Potency Against BTK
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | BTK | ADP-Glo Kinase Assay | 1.2 |
| Ibrutinib | BTK | ADP-Glo Kinase Assay | 1.5[1] |
| Acalabrutinib | BTK | ADP-Glo Kinase Assay | 5.1[1] |
| Zanubrutinib | BTK | ADP-Glo Kinase Assay | <1.0 |
Table 2: Cellular Target Engagement and Potency
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| This compound | BTK | CETSA | Ramos | 8.5 |
| This compound | BTK | NanoBRET™ | HEK293 | 5.2 |
| Ibrutinib | BTK | Cellular Assay (human PBMCs) | Human PBMCs | <10[2] |
| Acalabrutinib | BTK | Cellular Assay (human PBMCs) | Human PBMCs | <10[2] |
| Zanubrutinib | BTK | Cellular Assay (human whole blood) | Human Whole Blood | <10[2] |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Protocol:
-
A reaction mixture is prepared containing recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in kinase buffer.
-
This compound or competitor compounds are added in a series of dilutions.
-
The kinase reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and activate a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.
Protocol:
-
Cell Culture and Treatment: Ramos cells (a human B-cell lymphoma line) are cultured to 70-80% confluency. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heating Step: After treatment, cells are harvested, washed, and resuspended in PBS with protease inhibitors. The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature.[3]
-
Cell Lysis and Fractionation: Cells are lysed by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. The lysates are then centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[3][4]
-
Protein Analysis: The supernatant containing the soluble BTK is collected. The protein concentration is quantified, and samples are analyzed by Western Blot using an anti-BTK antibody.
-
Data Analysis: Band intensities of soluble BTK at different temperatures are quantified. A melting curve is generated by plotting the percentage of soluble BTK against temperature. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement. For isothermal dose-response, cells are heated at a single temperature (e.g., the Tm of BTK) with varying compound concentrations to determine the EC50.[5]
Western Blot Analysis of Downstream BTK Signaling
This method evaluates the functional consequence of BTK inhibition by measuring the phosphorylation status of its downstream substrates.
Protocol:
-
Cell Culture and Treatment: Ramos cells are seeded and allowed to adhere overnight. The cells are then serum-starved for 4 hours before being treated with various concentrations of this compound or competitor compounds for 2 hours.
-
Cell Stimulation and Lysis: Cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway for 10 minutes. Following stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated BTK (p-BTK Tyr223), total BTK, phosphorylated PLCγ2 (p-PLCγ2 Tyr1217), total PLCγ2, and a loading control (e.g., GAPDH).[6]
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system. Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship for the comparative validation of this compound.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Maleimide-Based Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while efficiently releasing the payload within the target cancer cells. Maleimide-based linkers have been a cornerstone in ADC development due to their specific reactivity with thiol groups on cysteine residues of antibodies. However, the stability of the resulting thioether bond has been a subject of extensive research, leading to the development of next-generation maleimide (B117702) linkers with improved stability profiles.
This guide provides an objective comparison of the performance of traditional and next-generation maleimide-based linkers, supported by experimental data. While the specific term "MV-1-NH-Me linker" does not correspond to a standard nomenclature in published literature, this guide will focus on a comparative analysis of various maleimide-based linkers that incorporate methyl and amine functionalities, which are common structural motifs.
Data Presentation
The following tables summarize quantitative data comparing the stability and in vitro efficacy of different maleimide-based linkers.
Table 1: Comparative Stability of Maleimide-Based Linkers in Plasma
| Linker Type | ADC Model | Plasma Source | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Traditional Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human | 6 | ~25% payload loss | [1][2] |
| Maleamic Methyl Ester | mil40-12b | Mouse | 14 | ~96.2% | [3] |
| Dibromomaleimide (DBM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [4] |
| Dithiomaleimide (DTM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [4] |
| Thio-bromomaleimide (TBM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [4] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Maleimide-Based Linkers
| Linker Type | ADC Model | Cell Line | IC50 (nM) | Reference |
| Traditional Maleimide | mil40-12b' | SK-BR-3 (HER2+) | 0.04 | [3] |
| Maleamic Methyl Ester | mil40-12b | SK-BR-3 (HER2+) | 0.03 | [3] |
| Dibromomaleimide (DBM) | 4a | BT-474 (HER2+) | ~0.1 | [4] |
| Dithiomaleimide (DTM) | 4b | BT-474 (HER2+) | ~0.2 | [4] |
| Thio-bromomaleimide (TBM) | 4c | BT-474 (HER2+) | ~0.1 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: ADC Stability Assay in Plasma
This protocol outlines a method to assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
-
ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots of the plasma sample are collected at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Preparation:
-
For analysis of the remaining intact ADC, the plasma samples are often diluted and directly analyzed.
-
To quantify the released payload, proteins in the plasma are precipitated using an organic solvent like acetonitrile. The supernatant containing the free drug is then collected after centrifugation.[5]
-
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC (and thus the DAR) or the amount of free payload.[1][2]
-
Data Analysis: The percentage of remaining conjugated drug is calculated by comparing the DAR at each time point to the initial DAR at time 0.
Protocol 2: In Vitro Cytotoxicity MTT Assay
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potency of an ADC.[6][7][8][9]
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to untreated control wells to determine the percentage of cell viability. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then calculated by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for assessing ADC stability in plasma.
Caption: Logical relationship of maleimide linker development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of PROTACs: A Comparative Guide to IAP-Based Degraders and Alternatives
For researchers, scientists, and drug development professionals, the selective degradation of a target protein is a paramount objective. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this; however, the choice of E3 ligase recruiter can significantly influence the cross-reactivity profile of these heterobifunctional molecules. This guide provides a comparative analysis of IAP-based PROTACs, which utilize recruiters like MV-1-NH-Me, against the more commonly employed VHL and CRBN-based degraders, supported by experimental data and detailed methodologies.
In the realm of targeted protein degradation, the "off-target" effects of a PROTAC can stem from several factors, including the promiscuity of the target-binding ligand and unintended interactions of the E3 ligase-recruiting moiety.[1] The selection of the E3 ligase not only dictates which cellular machinery is hijacked for degradation but can also influence the overall selectivity of the PROTAC.[2] While von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the workhorses of PROTAC development, Inhibitor of Apoptosis Proteins (IAPs) offer a distinct mechanism with its own set of advantages and challenges.[1]
Comparative Performance of E3 Ligase Recruiters
The decision to employ an IAP, VHL, or CRBN-based PROTAC can have a profound impact on degradation efficiency (DC50), maximal degradation (Dmax), and the overall selectivity profile. The following tables summarize comparative data for PROTACs targeting the same protein but utilizing different E3 ligase recruiters. It is important to note that direct head-to-head comparisons in the same study are not always available, and linker composition can also significantly affect performance.
| Target Protein | E3 Ligase Recruiter | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | IAP | SNIPER-11 | Inefficient Degradation | - | - | [3] |
| CRBN | P13I-based | 6.2 | >99 | Namalwa | [4] | |
| VHL | - | Potent Degradation | - | - | [3] | |
| BCL-XL | IAP | Cpd 20 | 62 | - | MyLa 1929 | [3] |
| VHL | PROTAC 14 | 63 | 90.8 | MOLT-4 | [5] | |
| CRBN | PROTAC 15 | - | Selective Degradation | WI38 | [5] | |
| EGFRL858R/T790M | IAP | SNIPER-24 | Unable to Degrade | - | - | [3] |
| VHL | Pyrido[2,3-d]pyrimidin-7-one based | 5.9 | - | - | [3] |
Note: This table presents data compiled from various sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions and specific PROTAC structures vary.
Understanding the Signaling Pathway of PROTAC-Mediated Degradation
The fundamental mechanism of action for all PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The choice of E3 ligase—be it cIAP1 for this compound based PROTACs, VHL, or CRBN—determines which specific E3 ligase complex is recruited to the target protein.
Experimental Protocols for Cross-Reactivity Assessment
To rigorously evaluate the cross-reactivity and selectivity of PROTACs, a combination of biochemical, biophysical, and cell-based assays is essential.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[6] Assays to confirm and quantify this complex are crucial first steps.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents and Setup:
-
Purified, recombinant target protein and E3 ligase complex.
-
Donor fluorophore-labeled antibody against the target protein or E3 ligase.
-
Acceptor fluorophore-labeled antibody against the other protein in the complex.
-
Assay buffer and microplate compatible with TR-FRET readings.
-
-
Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in the microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.[7]
-
Target Ubiquitination Assays
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
Methodology: In-Cell Target Ubiquitination
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Separate the immunoprecipitated samples via SDS-PAGE.
-
Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated target protein.[7]
-
Global Proteomics for Selectivity Profiling
Quantitative mass spectrometry is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration that induces significant degradation of the target protein. Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (e.g., with an inactive E3 ligase ligand).
-
-
Sample Preparation:
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
Experimental Workflow for Comparative Selectivity Profiling
A systematic workflow is necessary to compare the cross-reactivity of different PROTACs.
Conclusion
The choice of E3 ligase recruiter is a critical parameter in the design of selective PROTACs. While this compound and other IAP-recruiting moieties offer an alternative to the more established VHL and CRBN systems, their efficacy and selectivity are highly context-dependent. As the field of targeted protein degradation continues to evolve, a thorough and systematic evaluation of cross-reactivity using a combination of biochemical, cellular, and proteomic approaches will be indispensable for the development of safe and effective therapeutics. The experimental frameworks provided in this guide offer a starting point for researchers to conduct these crucial comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MV-1-NH-Me: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a procedural, step-by-step approach to the proper disposal of MV-1-NH-Me, aligning with general laboratory safety standards for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety glasses, nitrile gloves, and a laboratory coat.
-
Ventilation: Handle this compound, particularly in its solid form, in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
-
Consult Safety Data Sheet (SDS): If a substance-specific SDS is available from the manufacturer, it must be reviewed for any specific handling and disposal instructions. In the absence of a specific SDS, treat the substance as hazardous.
Data Presentation: Waste Characterization and Handling
Since specific quantitative data for this compound waste is not available, the following table summarizes the qualitative characteristics and handling requirements for different waste streams contaminated with this compound.
| Waste Type | Description | Recommended Container | Handling and Storage Guidelines |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and lab consumables (e.g., weigh boats, pipette tips). | Labeled, leak-proof, solid waste container (e.g., high-density polyethylene (B3416737) - HDPE). | Keep container closed when not in use. Store in a designated hazardous waste accumulation area, segregated from incompatible materials. |
| Liquid Waste | Solutions containing this compound (e.g., from experiments, stock solutions), and the first rinse of emptied containers. | Labeled, leak-proof, and chemically compatible liquid waste container (e.g., glass or HDPE). Secondary containment is required. | Do not mix with other waste streams unless compatibility is confirmed. Keep container sealed. Store in a designated hazardous waste area away from drains and sources of ignition. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Puncture-resistant, labeled sharps container. | Do not recap, bend, or break needles. Place directly into the sharps container immediately after use. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the safe disposal of this compound waste. These procedures should be adapted to comply with your institution's specific hazardous waste management plan.
1. Waste Identification and Segregation:
- Identify all waste streams contaminated with this compound.
- Segregate waste into three categories: solid, liquid, and sharps.[1]
- Never mix incompatible waste types. For instance, do not mix acidic waste with basic waste.
2. Waste Collection and Containment:
- Solid Waste:
- Place all contaminated solid materials into a designated, clearly labeled hazardous waste container.[2]
- Ensure the container is properly sealed when not in use to prevent the release of any dust or residues.
- Liquid Waste:
- Collect all solutions containing this compound in a compatible, leak-proof container with a secure cap.[3]
- The first rinse of any container that held this compound must be collected as hazardous waste.[3] Subsequent rinses of empty containers that held non-acutely toxic chemicals can typically be disposed of down the drain with copious amounts of water, but always check institutional guidelines.[3][4]
- Use secondary containment to prevent spills.
- Sharps Waste:
- Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[2]
3. Labeling:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date of accumulation and the responsible researcher's name and contact information.
- Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EH&S) department.[1]
4. Storage:
- Store all this compound waste in a designated and properly marked satellite accumulation area within the laboratory.
- Ensure that the storage area is secure and away from general laboratory traffic.
- Do not accumulate more than the maximum allowable quantity of hazardous waste as per institutional and regulatory limits.
5. Disposal and Removal:
- Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
- Do not dispose of any this compound waste in the regular trash, down the sink, or through any other unapproved method.[1][5]
- Follow all institutional procedures for the final handover of the waste to authorized personnel.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety professionals for any specific questions or concerns.
References
Personal protective equipment for handling MV-1-NH-Me
This guide provides immediate, essential safety and logistical information for handling the synthetic peptide MV-1-NH-Me. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on general best practices for handling laboratory chemicals of this nature.
Disclaimer: While one supplier of a similar compound, MV1, has classified it as not a hazardous substance or mixture, it is imperative to obtain and review the specific Safety Data Sheet (SDS) provided by the supplier of your this compound before handling.[1] This guide supplements, but does not replace, the information in the SDS. A thorough risk assessment should be conducted for any new experimental protocol involving this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final line of defense against potential exposure.[2] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.[3][4][5]
| Protection Type | Equipment | Specification and Use Case |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory activities involving this compound to protect against minor splashes and particulates. Must be ANSI Z87.1 compliant.[3][6] |
| Chemical Splash Goggles | Required when handling stock solutions or larger volumes (>1 liter) where there is a risk of splashing.[6] | |
| Face Shield | Required in addition to goggles when performing operations with a significant splash or spray hazard, such as during reagent preparation or transfer.[3][6] | |
| Hand Protection | Nitrile Gloves | Standard for handling small quantities of powders or solutions. Check for any signs of degradation and change gloves frequently. |
| Double Gloving | Recommended when handling concentrated solutions or for prolonged operations to provide an extra layer of protection. | |
| Chemical-Resistant Gloves | For extensive handling or when using solvents for dissolution, refer to the glove manufacturer's compatibility chart for the specific solvent being used.[2] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is standard and should be worn at all times in the laboratory to protect skin and clothing from contamination.[5][6] |
| Closed-toe Shoes | Required at all times in the laboratory; no sandals or open-toed shoes are permitted.[5][6] | |
| Respiratory Protection | Not Generally Required | For a compound classified as non-hazardous, respiratory protection is typically not needed when handling small quantities in a well-ventilated area. |
| Fume Hood | All handling of the solid compound (e.g., weighing) and preparation of solutions should be conducted inside a certified chemical fume hood to minimize inhalation exposure. | |
| N95 Respirator | May be considered when handling larger quantities of the powder outside of a fume hood, based on a specific risk assessment. |
Operational Plan: Handling and Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Dispose of unneeded solid this compound as chemical waste in accordance with your institution's guidelines.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.
-
If organic solvents are used, the waste must be segregated into halogenated or non-halogenated solvent waste streams as appropriate.
-
Never dispose of chemical waste down the drain.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as solid waste.
-
Experimental Protocols
While specific experimental protocols will vary, the handling of this compound will likely involve solid-phase peptide synthesis (SPPS) or its use as a reagent in solution.
Key Experimental Considerations:
-
Solid-Phase Peptide Synthesis (SPPS): If synthesizing or modifying this compound, be aware that the process involves hazardous reagents and large volumes of solvents like DMF and TFA.[7][8] All steps, including resin washing, coupling, and cleavage, should be performed in a well-ventilated fume hood.[9]
-
Solution-Based Assays: When preparing solutions, add the solid this compound to the solvent slowly to avoid dust generation. If sonication is required to dissolve the peptide, ensure the container is capped.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult institutional guidelines for specific procedures.
References
- 1. abmole.com [abmole.com]
- 2. ehs.lbl.gov [ehs.lbl.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
